8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 8th position and a methylsulfanyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several methods. One common approach involves the use of microwave-assisted sequential one-pot synthesis. This method combines the efficient heating obtained under dielectric microwave heating with sequential one-pot reactions, avoiding the tedious work-up and purification of intermediate compounds . This approach is advantageous in terms of yields, reaction times, and convenient gram-scale synthesis.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microwave-assisted chemistry due to its efficiency and scalability. The process involves the reaction of appropriate starting materials under controlled microwave heating conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazine core .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and repair, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one include other triazine derivatives such as:
Pyrazolo[4,3-e][1,2,4]triazine: Known for its anticancer properties.
Tetrazolo[1,5-b][1,2,4]triazine: Exhibits significant activity against different tumor cell lines.
1,2,4-triazolo[1,5-a]pyridines: Used in antiviral drug development.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-3-4-12-7(5-6)10-8(14-2)11-9(12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQADKCQFZOFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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